molecular formula C20H21N5O3S B7982166 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

Cat. No.: B7982166
M. Wt: 411.5 g/mol
InChI Key: MVPDKUXRDAEYFQ-UHFFFAOYSA-N
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Description

4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide is a fascinating compound belonging to the bipyrazole family. This compound is notable for its unique chemical structure, featuring a phenyl group substituted with hydroxy and sulfonamide groups. Its complex chemical makeup offers diverse properties and a wide range of applications in fields like chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide typically involves the following steps:

  • Formation of the Bipyrazole Core: : Starting from hydrazine derivatives and diketones, the bipyrazole core is synthesized through cyclization reactions.

  • Ethylation: : The bipyrazole core undergoes ethylation using ethyl halides in the presence of a base to introduce the ethyl group.

  • Hydroxy Substitution:

  • Sulfonamide Formation: : Finally, the sulfonamide group is introduced through the reaction of the compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In industrial settings, large-scale production of this compound involves optimized reaction conditions and the use of automated reactors. Key considerations include:

  • Temperature Control: : Precise temperature regulation to ensure optimal reaction rates.

  • Purity of Reactants: : High-purity starting materials to prevent impurities.

  • Efficient Separation Techniques: : Methods like chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

  • Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl ring are possible, depending on the reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Acidic or basic catalysts for substitution reactions.

Major Products

  • Oxidation Products: : Corresponding quinones or carbonyl derivatives.

  • Reduction Products: : Amines or deoxygenated compounds.

  • Substitution Products: : Various substituted bipyrazole derivatives based on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for a wide range of derivatizations and functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π interactions enhances its utility in molecular biology.

Medicine

In the field of medicine, derivatives of this compound have shown promise as therapeutic agents. They exhibit potential anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring their use in drug discovery and development.

Industry

In industrial applications, this compound is employed in the development of advanced materials, including polymers and dyes. Its chemical stability and functional group versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide involves:

  • Molecular Targets: : Enzymes and receptors involved in inflammation, cell proliferation, and microbial activity.

  • Pathways Involved: : Inhibition of specific enzyme activities, interference with signaling pathways, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-pyrazole-3-yl]benzenesulfonamide: : This compound shares a similar core structure but lacks the second pyrazole ring.

  • 4-[1'-ethyl-5-(3-methoxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide: : Similar structure with a methoxy group instead of a hydroxy group on the phenyl ring.

  • 4-[1'-ethyl-5-(3-chlorophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide: : Another analog where the phenyl ring has a chlorine substituent.

Uniqueness

The uniqueness of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide lies in its dual bipyrazole rings and the presence of both hydroxy and sulfonamide functional groups. This combination imparts distinct chemical properties and biological activities, setting it apart from similar compounds.

Hope this dives deep enough into the realms of science and intrigue for you!

Properties

IUPAC Name

4-[3-(1-ethylpyrazol-4-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-2-24-13-15(12-22-24)20-11-19(14-4-3-5-17(26)10-14)23-25(20)16-6-8-18(9-7-16)29(21,27)28/h3-10,12-13,20,26H,2,11H2,1H3,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDKUXRDAEYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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